3-(4-Aminophenyl)-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJOGOGMBDLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716530 | |
| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-46-7 | |
| Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 3 4 Aminophenyl N Methylbenzamide
Established Reaction Pathways and Chemical Transformations
Amide Bond Formation via Coupling Reagents and Catalytic Approaches
The formation of the N-methylbenzamide moiety is a crucial step in the synthesis. This is typically achieved by coupling a 3-(4-aminophenyl)benzoic acid derivative with methylamine (B109427), or a 3-substituted benzoic acid with N-methyl-4-aminophenylamine.
Coupling Reagents: A common and effective method for amide bond formation involves the use of coupling reagents that activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are widely used nih.gov. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
Catalytic Approaches: In a drive towards greener and more efficient chemistry, catalytic methods for amide bond formation have been developed. These methods avoid the use of stoichiometric activating reagents and the generation of large amounts of byproducts organic-chemistry.orgnih.gov. One such approach involves the use of boronic acid catalysts, which facilitate the direct condensation of carboxylic acids and amines nih.gov.
A plausible synthetic route could involve the reaction of 3-(4-nitrophenyl)benzoic acid with methylamine in the presence of a coupling agent like EDC or HBTU, followed by the reduction of the nitro group.
| Reagent/Catalyst | Description | Typical Reaction Conditions |
| EDC/HBTU | Stoichiometric coupling reagents that activate carboxylic acids. | Room temperature in an organic solvent like DMF or DCM. |
| Boronic Acids | Catalysts for the direct dehydrative coupling of carboxylic acids and amines. | Elevated temperatures with azeotropic removal of water. |
| Thionyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides. | Reflux in thionyl chloride, followed by reaction with the amine. |
Strategic Reduction of Nitroaromatic Precursors to Yield Amino Functionalities
A key strategy for introducing the primary amino group on the phenyl ring is through the reduction of a nitroaromatic precursor. This approach is advantageous due to the wide availability of nitrated starting materials. The synthesis of 3-(4-aminophenyl)-N-methylbenzamide can be efficiently achieved by first synthesizing 3-(4-nitrophenyl)-N-methylbenzamide and then reducing the nitro group.
Several methods are available for the reduction of aromatic nitro groups, offering high yields and functional group tolerance researchgate.net.
Catalytic Hydrogenation: This is a widely used and often preferred method. The nitro compound is hydrogenated in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) nih.gov. This reaction is typically carried out under a hydrogen atmosphere in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).
Metal-Mediated Reductions: Metals such as iron, tin, or zinc in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective reducing agents for aromatic nitro groups google.com. For instance, iron powder in a mixture of ethanol, water, and acetic acid can be used to reduce the nitro group to an amine google.com.
The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.
| Reducing Agent | Catalyst/Co-reagent | Typical Solvents |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727), Ethyl Acetate |
| Iron (Fe) | Acetic Acid (AcOH) | Ethanol/Water |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol |
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions in Benzamide (B126) Synthesis
The construction of the 3-(4-aminophenyl) linkage is a critical aspect of the synthesis. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions to the leaving group nih.govclockss.orgresearchgate.net. A potential route to a precursor of the target molecule could involve the reaction of a nucleophilic amine with an electrophilic aromatic ring containing a suitable leaving group.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds and involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate researchgate.net. This is a highly versatile reaction with a broad substrate scope. For the synthesis of this compound, this could involve coupling 3-bromo-N-methylbenzamide with 4-aminoaniline or 3-amino-N-methylbenzamide with 4-bromoaniline (B143363) in the presence of a palladium catalyst and a suitable ligand researchgate.netacs.orgorganic-chemistry.org.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide, catalyzed by a palladium complex acs.orgorganic-chemistry.org. A plausible strategy would be the coupling of 3-bromo-N-methylbenzamide with 4-aminophenylboronic acid.
| Reaction | Reactants | Catalyst System |
| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine (B1218219) ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu, K₂CO₃) |
| Suzuki-Miyaura Coupling | Aryl halide + Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) |
Alkylation and Functionalization of Amino and Amide Groups
The introduction of the methyl group on the amide nitrogen and any further functionalization of the primary amino group are key synthetic considerations.
N-Methylation of the Amide: If the synthesis starts from 3-(4-aminophenyl)benzamide, a selective N-methylation step is required. Traditional methods often lead to a mixture of mono- and di-methylated products. However, several modern methods allow for selective mono-N-methylation of amides.
Using Formic Acid: Formic acid can serve as a sustainable methylating agent in the presence of a Palladium/Indium(III) oxide (Pd/In₂O₃) catalyst.
Quaternary Ammonium (B1175870) Salts: Phenyl trimethylammonium iodide can act as a safe and easy-to-handle solid methylating agent, leading to monoselective N-methylation.
Tetramethylammonium Fluoride (B91410) (TMAF): TMAF has been demonstrated as a direct and selective methylating agent for various amides.
Functionalization of the Amino Group: The primary amino group in this compound can be further functionalized if desired. This can be achieved through various reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, or diazotization followed by substitution. Selective alkylation of amino groups can be challenging, but methods using protecting groups or specific reagents can achieve mono-alkylation organic-chemistry.org.
Advanced Synthetic Techniques and Reaction Condition Optimization
To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound, advanced techniques are often employed.
Microwave-Assisted Synthetic Enhancements for Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields nih.govgoogle.com.
The synthesis of benzamides, including amide bond formation and cross-coupling reactions, has been shown to be significantly enhanced by microwave heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. For example, copper-catalyzed synthesis of substituted benzamides has been achieved in 12-15 minutes with good yields using microwave irradiation. This technology offers a greener and more efficient alternative for the synthesis of this compound.
Continuous Flow Chemistry Applications in Benzamide Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates, offering advantages over traditional batch processing such as enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for automation. usc.edu For the synthesis of biaryl compounds, a key structural motif in this compound, flow chemistry provides a robust platform for performing reactions like the Suzuki-Miyaura coupling.
A practical approach involves passing a solution of the reaction components through a heated column or cartridge packed with a heterogeneous catalyst. mdpi.com For instance, a continuous flow Suzuki-Miyaura reaction can be achieved in seconds by passing a solution of an aryl halide and an arylboronic acid through a cartridge filled with palladium on carbon (Pd/C). mdpi.com This method minimizes palladium leaching into the product stream, simplifying purification and reducing catalyst waste. mdpi.com
The synthesis of biaryls, the core of the target molecule, has been successfully demonstrated in continuous flow reactors using various protocols, including those involving benzyne (B1209423) intermediates or decarboxylative cross-coupling reactions. bohrium.comrsc.org These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivity compared to batch reactions. usc.edu The table below illustrates typical parameters for a continuous flow Suzuki-Miyaura coupling system.
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst for C-C bond formation. |
| Reactants | Aryl Halide (e.g., Aryl Iodide), Arylboronic Acid | Coupling partners for biaryl synthesis. |
| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation. |
| Solvent System | Ethanol/Water (EtOH/H₂O) | Provides solubility for reactants and base. |
| Flow Rate | 1-3 mL/min | Controls the residence time in the catalyst cartridge. |
| Temperature | 25-100 °C | Influences reaction rate and completion. |
| Residence Time | ~20 seconds | Time reactants are in contact with the catalyst. |
Solvent Selection and Catalytic System Development
The crucial step in synthesizing this compound is the formation of the biaryl C-C bond, most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction couples an organoboron species (e.g., 4-aminophenylboronic acid) with an organohalide (e.g., 3-bromo-N-methylbenzamide). The success of this coupling is highly dependent on the choice of catalyst, base, and solvent.
Catalytic System: The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Palladium catalysts are overwhelmingly used for this transformation. libretexts.org
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgorganic-synthesis.com
Ligands: Phosphine ligands are essential for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands can improve catalytic efficiency, especially for less reactive aryl chlorides. harvard.edu Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(dppf)) is a robust and frequently used catalyst system. organic-synthesis.com
Bases: A base is required to activate the organoboron reagent, facilitating the transmetalation step. wikipedia.org Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium fluoride (CsF). organic-synthesis.com The choice of base can significantly impact the reaction yield.
Solvent Selection: The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway. digitellinc.com Suzuki couplings can be performed in a variety of solvents, including organic, aqueous, or biphasic systems. harvard.edu
Organic Solvents: Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. organic-synthesis.com
Aqueous/Biphasic Systems: Often, a mixture of an organic solvent like toluene with an aqueous solution of the base (e.g., 2M Na₂CO₃) is employed, which can accelerate the reaction. organic-synthesis.com
Green Solvents: In line with sustainable chemistry principles, there is a growing interest in using environmentally friendly solvents. Studies have identified isopropyl acetate (i-PrOAc) as a recommended green solvent for Suzuki-Miyaura couplings, with alternatives like methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) also showing excellent performance. researchgate.netsci-hub.se
The table below summarizes typical catalytic systems and solvent conditions for a Suzuki-Miyaura reaction to form a biaryl linkage. organic-synthesis.com
| Component | Example Reagents/Conditions | Role in Reaction |
|---|---|---|
| Palladium Catalyst | PdCl₂(dppf), Pd₂(dba)₃ + Ligand | Catalyzes the C-C bond formation. |
| Base | K₂CO₃, Na₂CO₃, CsF | Activates the boronic acid. |
| Solvent | Toluene/Dioxane, THF, Ethanol/Water | Solubilizes reactants and reagents. |
| Temperature | Room Temperature to 85 °C | Affects reaction kinetics. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |
Purification and Isolation Strategies in Multi-Step Organic Synthesis
Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a molecule like this compound, a combination of chromatographic and non-chromatographic techniques is typically employed to achieve high purity.
Chromatographic Separation Techniques for High Purity (e.g., Column Chromatography)
Flash column chromatography is a primary tool for the purification of organic compounds. organic-synthesis.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).
For this compound, the presence of a basic amino group can complicate purification on standard silica gel, which is acidic. The interaction between the basic amine and acidic silanol (B1196071) groups can lead to poor separation, peak tailing, and potential loss of the compound on the column. biotage.com To mitigate these issues, several strategies can be employed:
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery. biotage.com
Alternative Stationary Phases: Using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can provide a more suitable surface for the separation of basic compounds. biotage.com
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol). This method is particularly useful for polar and ionizable compounds. Adjusting the pH of the mobile phase can enhance retention and separation of amines. biotage.com
The selection of an appropriate eluent system is determined empirically, often using thin-layer chromatography (TLC) for initial screening. A typical gradient elution for a moderately polar compound might start with a non-polar solvent like heptane (B126788) or hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate or methanol.
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
|---|---|---|---|
| Normal-Phase (Modified) | Silica Gel | Hexane/Ethyl Acetate + 0.1-1% Triethylamine | Reduces peak tailing for basic compounds. |
| Normal-Phase (Alternative) | Alumina (Basic) | Hexane/Ethyl Acetate | Avoids acidic interactions with the stationary phase. |
| Reversed-Phase | C18-Silica | Water/Acetonitrile + Buffer/Modifier | Effective for polar and ionizable compounds. |
Recrystallization Protocols for Compound Refinement
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com
Finding a suitable solvent is the first critical step. mt.com This is often done by testing the solubility of the crude product in a range of solvents of varying polarities. Common single solvents for amides include ethanol, acetone, and acetonitrile. reddit.com If a single solvent is not effective, a two-solvent system is often employed. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then gently heated to redissolve the solid and allowed to cool slowly, promoting the formation of pure crystals. rochester.edu
| Solvent / System | Polarity | Typical Use Case |
|---|---|---|
| Ethanol or Methanol / Water | Polar Protic | For moderately polar compounds that are soluble in alcohol but not water. |
| Ethyl Acetate / Heptane (or Hexane) | Polar Aprotic / Non-polar | A very common system for a wide range of organic compounds. |
| Dichloromethane / Ethyl Acetate | Polar Aprotic / Polar Aprotic | Used when fine-tuning polarity is needed for separation. |
| Acetonitrile | Polar Aprotic | A good single solvent for many amides, often yielding high-quality crystals. reddit.com |
The success of recrystallization depends on slow cooling to allow for the formation of a well-ordered crystal lattice, which excludes impurities. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Advanced Spectroscopic and Structural Elucidation of 3 4 Aminophenyl N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Structural Connectivity and Conformational Analysis
A detailed ¹H NMR analysis of 3-(4-Aminophenyl)-N-methylbenzamide would be expected to reveal key information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton in the molecule, from the N-methyl group to the protons on both aromatic rings. However, specific experimental ¹H NMR data for this compound are not currently available in the searched scientific literature.
Advanced 2D NMR Techniques for Complex Structure Assignment
For a molecule with multiple aromatic regions and substituents like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY experiments would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC would correlate each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton. Unfortunately, no 2D NMR data for this specific compound are publicly accessible.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the primary amine, C=O stretching for the amide carbonyl group, and N-H bending for the secondary amide. Aromatic C-H and C=C stretching bands would also be prominent. While general spectral regions for these functional groups are well-established, a specific, experimentally obtained FT-IR spectrum for this compound is not available.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic rings and the carbon backbone. However, similar to the other spectroscopic techniques, no specific Raman spectral data for this compound could be found in the surveyed resources.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” with the specified detailed experimental data.
The required information for the sections on High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Single Crystal X-ray Diffraction, and Hirshfeld Surface Analysis for this specific chemical compound is not available in the public domain.
While general principles of these analytical techniques and data for structurally related but distinct molecules are available, using such information would be scientifically inaccurate and would not pertain to the specific molecular structure and crystal packing of this compound. Generating data tables and detailed research findings as requested would require fabricating experimental results, which is contrary to the principles of scientific accuracy.
Therefore, to adhere strictly to the instructions of providing accurate and non-hallucinatory content focused solely on the requested compound, this request cannot be fulfilled at this time.
Advanced Analytical Methodologies in Research for 3 4 Aminophenyl N Methylbenzamide
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of pharmaceutical compounds. Its versatility allows for the separation of the main compound from its potential impurities, including starting materials, by-products, and degradation products. For aromatic amines and benzamide (B126) derivatives, reversed-phase HPLC is a commonly employed method. nih.gov
Research findings indicate that C18 and pentafluorophenylpropyl (PFPP) columns are effective for separating aromatic amines. nih.govresearchgate.net The mobile phase typically consists of an aqueous component, often buffered or containing an ion-pairing agent, and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Gradient elution, where the proportion of the organic modifier is varied over time, is frequently used to achieve optimal separation of compounds with differing polarities within a single run. nih.govgoogle.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths, enhancing specificity and sensitivity. google.comwu.ac.th For instance, a method for determining aminophenols used detection at 230, 270, and 400 nm to capture all analytes optimally. nih.gov
Quantitative analysis by HPLC requires method validation to ensure accuracy, precision, linearity, and sensitivity. wu.ac.th This involves analyzing the compound over a specific concentration range to establish a linear relationship between concentration and detector response, typically yielding a high correlation coefficient (r² > 0.999). nih.govwu.ac.th The limits of detection (LOD) and quantification (LOQ) are also determined to define the method's sensitivity. nih.gov For related aminophenols, LOQ values have been reported in the range of 5 to 20 mg/kg. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netgoogle.com |
| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient Program | Linear gradient from 5% to 95% Mobile Phase B over 20 minutes | google.com |
| Flow Rate | 1.0 mL/min | wu.ac.th |
| Column Temperature | 25 °C | wu.ac.th |
| Detection Wavelength | 254 nm or PDA Scan (e.g., 200-400 nm) | nih.govgoogle.com |
| Injection Volume | 5 µL | wu.ac.th |
Supercritical Fluid Chromatography (SFC) for Enhanced Separation and Detection
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast, efficient separations with reduced organic solvent consumption. nacalai.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nacalai.com The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster analysis times compared to HPLC without a significant loss in efficiency. researchgate.net
To modulate analyte retention, polar organic solvents such as methanol, ethanol (B145695), or isopropanol (B130326) are often added as modifiers to the CO₂ mobile phase. chromatographyonline.com The addition of small amounts of additives, like acids or bases, can further improve peak shapes for ionizable compounds. nacalai.com SFC is particularly well-suited for chiral separations, which are often challenging by HPLC, and it has gained significant traction in drug discovery for the high-throughput screening and purification of enantiomers. chromatographyonline.comresearchgate.net The technique is also highly effective for achiral analysis, with specialized stationary phases like 2-ethylpyridine (B127773) and diethylaminopropyl (DEAP) providing unique selectivity. chromatographyonline.com SFC's ability to operate in modes that can elute both nonpolar and polar analytes in a single run gives it a broad application range. sci-hub.se
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Chiral: Polysaccharide-based (e.g., Chiralpak IC, 150 mm x 4.6 mm, 3 µm) Achiral: 2-Ethylpyridine | chromatographyonline.comresearchgate.net |
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol) | researchgate.net |
| Modifier Gradient/Isocratic | Isocratic 4% Methanol with 25mM Isobutylamine (IBA) in CO₂ | researchgate.net |
| Flow Rate | 2.5 mL/min | researchgate.net |
| Backpressure | 150 bar | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | UV Detector or Mass Spectrometer (MS) | chromatographyonline.com |
Integration of Chromatographic and Spectrometric Techniques (e.g., SFC-MS)
The coupling of SFC with mass spectrometry (SFC-MS) creates a highly selective and sensitive analytical tool that combines the superior separation power of SFC with the definitive identification capabilities of MS. uva.es In the SFC-MS interface, the majority of the CO₂ mobile phase is volatilized, allowing the modifier and analytes to efficiently enter the MS ion source, which is often an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) type. uva.es This can lead to improved desolvation and sensitivity compared to LC-MS, particularly with older instruments. uva.es With modern MS systems, the sensitivity of SFC-MS is often comparable to that of LC-MS. uva.es
SFC-MS is particularly valuable for the analysis of complex mixtures and for distinguishing between isomers, which may have identical mass-to-charge ratios but different retention times. chromatographyonline.com The technique has been successfully applied to the analysis of a wide range of compounds, from lipophilic to hydrophilic substances. nih.gov Optimization of SFC-MS methods often involves careful selection of mobile phase modifiers and additives to ensure good peak shape and ionization efficiency. nih.govresearchgate.net For instance, ammonium (B1175870) formate (B1220265) is a common additive used to improve the ionization of analytes in ESI mode. uva.esnih.gov The development of two-dimensional systems, such as LC×SFC–MS/MS, further enhances separation power, allowing for the resolution of highly complex samples by subjecting the sample to two orthogonal separation mechanisms. chromatographyonline.comnih.gov
| Parameter | Details | Reference |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. ESI is suitable for a wide range of polar compounds. | uva.es |
| Mobile Phase Additive | Ammonium formate or ammonium fluoride (B91410) can be added to the modifier to improve peak shape and ionization efficiency. | nih.gov |
| Modifier Selection | A mixture of methanol and water (e.g., 95/5, v/v) can broaden the range of analytes, from nonpolar to polar. | nih.gov |
| Make-up Flow | An additional solvent flow may be introduced post-column and pre-MS to ensure effective delivery and ionization of the eluent stream. | nsf.gov |
| Derivatization | Chemical derivatization with a high proton affinity tag can be employed to enhance detection sensitivity in positive ion mode for compounds that are otherwise difficult to ionize. | nih.govrowan.edu |
Exploration of 3 4 Aminophenyl N Methylbenzamide in Novel Chemical Applications Non Therapeutic
Development as Chemical Probes in Chemical Biology Research
The structural motif of (aminophenyl)benzamides is prevalent in a variety of biologically active molecules, particularly as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases. acs.orgresearchgate.net This has led to the exploration of these compounds as chemical probes to investigate biological pathways and validate potential drug targets.
General Principles of (Aminophenyl)benzamide-Based Probes:
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The (aminophenyl)benzamide scaffold is well-suited for this purpose due to several key features:
Structural Versatility: The aromatic rings can be substituted with various functional groups to fine-tune binding affinity and selectivity for a target protein.
Hydrogen Bonding Capabilities: The amide and amino groups can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme.
While specific research on 3-(4-Aminophenyl)-N-methylbenzamide as a chemical probe is not extensively documented, its structural similarity to known enzyme inhibitors suggests its potential in this area. For instance, derivatives of N-(2-aminophenyl)benzamide have been successfully developed as potent and selective HDAC inhibitors. acs.org These compounds have been instrumental in elucidating the role of specific HDAC isotypes in cancer biology.
The development of a chemical probe based on this compound would involve its derivatization to incorporate a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification, without compromising its binding to the target protein. Such probes could be invaluable tools for studying the cellular localization, expression levels, and protein-protein interactions of its biological targets.
Potential Applications in Advanced Materials Science and Polymer Modification
The bifunctional nature of this compound, possessing both a primary amine and an amide linkage, makes it an attractive monomer for the synthesis of high-performance polymers, particularly polyamides. Aromatic polyamides, also known as aramids, are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. kdfeddersen.com
Research into a close isomer, 4-amino-N-(4-aminophenyl)-3-methylbenzamide , has demonstrated its utility as a monomer in polycondensation reactions to create novel polyamides. The incorporation of such a benzamide-based monomer can impart desirable properties to the resulting polymer, including:
Improved Solubility: The introduction of non-linear, kinked structures via the meta-substituted and N-methylated benzamide (B126) core can disrupt the close packing of polymer chains. This leads to enhanced solubility in organic solvents, which is a significant advantage for processing and fabricating these otherwise often intractable materials. researchgate.net
High Thermal Stability: The aromatic backbone of the polymer ensures high decomposition temperatures and glass transition temperatures (Tg), making the materials suitable for applications in demanding, high-temperature environments. semanticscholar.org
Good Mechanical Properties: The rigid aromatic units contribute to high tensile strength and modulus, characteristic features of high-performance engineering plastics.
The general synthetic route to these polyamides involves the polycondensation of the diamine monomer with various aromatic or aliphatic diacid chlorides. The properties of the resulting polyamide can be tailored by the choice of the diacid co-monomer.
| Monomer 1 (Diamine) | Monomer 2 (Diacid) | Resulting Polymer | Key Properties |
| 4-amino-N-(4-aminophenyl)-3-methylbenzamide | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, good mechanical strength, improved solubility |
| 4-amino-N-(4-aminophenyl)-3-methylbenzamide | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Increased flexibility, lower glass transition temperature, good processability |
This table illustrates the potential for creating a variety of polyamides with tailored properties by reacting a monomer like this compound with different diacids.
The data from related polyamide systems suggest that polymers derived from this compound could find applications in areas such as aerospace components, automotive parts, and advanced electronics where materials with a combination of thermal resistance, mechanical robustness, and processability are required.
Role as a Synthetic Reagent or Catalyst in Organic Transformations
The chemical reactivity of this compound also positions it as a valuable molecule in the field of organic synthesis, either as a versatile building block or as a ligand for transition metal catalysis.
As a Synthetic Building Block:
The presence of a primary aromatic amine and an N-methylbenzamide moiety allows for a range of chemical transformations. The amino group can readily undergo reactions such as diazotization followed by substitution, acylation, alkylation, and palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. For example, the amino group can be used to link the molecule to other scaffolds to create novel compounds with potential applications in medicinal chemistry or materials science.
As a Ligand in Catalysis:
The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal ions. This has led to the exploration of related aminophenyl benzamide derivatives as ligands in transition metal catalysis. For instance, nickel(II) complexes bearing ligands derived from N(1)-(2-aminophenyl)benzene-1,2-diamine have been shown to be effective catalysts for alcohol oxidation. researchgate.net
The general principle involves the formation of a metal complex where the aminophenyl benzamide ligand influences the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. While specific catalytic applications of This compound have not been extensively reported, its potential as a ligand is evident.
| Metal Center | Potential Ligand | Catalytic Application |
| Palladium (Pd) | This compound | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Nickel (Ni) | This compound | Oxidation, reduction, polymerization |
| Copper (Cu) | This compound | Click chemistry, C-N bond formation |
This table illustrates the potential catalytic applications of metal complexes formed with this compound as a ligand.
Furthermore, related structures like N-(2-aminophenyl)acetamide have been employed as directing groups in palladium-catalyzed C-H activation reactions. acs.org This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, a highly sought-after transformation in modern organic synthesis. The amide and amino groups of this compound could potentially serve a similar directing role, guiding a metal catalyst to a specific position on one of the aromatic rings to enable site-selective bond formation.
Future Research Trajectories and Unexplored Avenues for 3 4 Aminophenyl N Methylbenzamide
Development of Sustainable and Green Chemistry Routes for Synthesis
The future synthesis of 3-(4-Aminophenyl)-N-methylbenzamide will likely be guided by the principles of green chemistry, aiming to create more environmentally benign and efficient manufacturing processes. rsc.org Traditional amide bond formations often rely on stoichiometric coupling agents that generate significant chemical waste. ucl.ac.uk Future research should focus on catalytic methods that minimize byproducts and energy consumption. bohrium.com
Key research avenues include:
Catalytic Direct Amidation: Investigating novel catalysts, such as those based on boric acid or reusable Brønsted acidic ionic liquids, for the direct condensation of a corresponding carboxylic acid and amine. semanticscholar.orgacs.org This approach avoids the use of activating agents, with water being the only byproduct. acs.org
Biocatalysis: The use of enzymes, like lipase (B570770) B from Candida antarctica (CALB), offers a highly selective and sustainable route for amide synthesis. nih.gov Research into enzymatic pathways for constructing the core structure of this compound could lead to processes that operate under mild conditions in green solvents. nih.govmdpi.com
Alternative Solvents and Energy Sources: Moving away from conventional, often hazardous solvents like DMF and CH2Cl2 is a priority. ucl.ac.uk Future syntheses could explore deep eutectic solvents or water-based systems. mdpi.com Additionally, employing alternative energy sources such as microwave irradiation or ultrasonication can accelerate reaction times and improve energy efficiency. researchgate.netfrontiersin.org
| Synthesis Strategy | Green Chemistry Principle | Potential Advantage for this compound |
| Catalytic Direct Amidation | Atom Economy, Waste Reduction | Eliminates need for stoichiometric activators, producing water as the sole byproduct. bohrium.comacs.org |
| Biocatalysis | Use of Renewables, High Selectivity | Enables reactions under mild conditions with high chemo- and regioselectivity. nih.govrsc.org |
| Flow Chemistry | Process Safety, Energy Efficiency | Allows for safer handling of reactive intermediates and improved heat/mass transfer. unimib.it |
| Alternative Solvents | Safer Solvents and Auxiliaries | Reduces environmental impact by replacing hazardous solvents with greener alternatives like ionic liquids or water. acs.orgmdpi.com |
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, in-silico studies can offer profound insights into its behavior.
Molecular Dynamics (MD) Simulations: MD simulations can predict the molecule's behavior in different environments, such as in various solvents or as part of a larger molecular assembly. This is crucial for understanding its potential use in materials science, for instance, by modeling its interaction with polymer chains or surfaces. scispace.com
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can correlate the structural features of this compound and its potential derivatives with specific properties. longdom.org This can guide the rational design of new molecules for targeted applications. longdom.orgresearchgate.net
Investigation of Novel Chemical Transformations and Functionalizations
The structure of this compound contains several reactive sites ripe for further chemical exploration. Investigating novel transformations can unlock a vast chemical space and lead to new compounds with unique properties.
Amino Group Functionalization: The primary aromatic amine is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl groups). Furthermore, it can be acylated, alkylated, or used in coupling reactions to form new C-N bonds. cyberleninka.runanobioletters.com
C-H Activation: Modern synthetic methods enable the direct functionalization of C-H bonds. acs.org Research into transition-metal-catalyzed C-H activation (e.g., using palladium or ruthenium) could selectively introduce new functional groups at the ortho positions of the phenyl rings, a powerful strategy for creating structural diversity. rsc.orgacs.org
Amide Bond Modification: While generally stable, the N-methyl amide bond can be a site for specific chemical transformations, including reduction to a secondary amine or participation in cyclization reactions.
Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic substitution, allowing for the introduction of nitro, halogen, or acyl groups, further expanding the library of accessible derivatives.
Design and Synthesis of Derivatives for Emerging Non-Biological Applications
While many benzamide (B126) derivatives are explored for biological activity, the unique biphenyl-like structure of this compound makes it an attractive scaffold for materials science and other non-biological fields. ontosight.ai
Polymer Science: The primary amine functionality allows this compound to be used as a monomer. It could be incorporated into polyamides, polyimides, or epoxy resins to enhance thermal stability, rigidity, and other material properties due to its aromatic backbone.
Advanced Dyes and Pigments: The extended π-system of the biphenyl (B1667301) core, when coupled with appropriate donor and acceptor groups (which can be introduced via functionalization), could lead to the development of novel organic dyes with interesting photophysical properties for use in textiles, printing, or optical data storage.
Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The biphenyl core is a common motif in materials designed for charge transport. rsc.org
| Application Area | Rationale | Potential Derivative |
| Polymer Science | Diamine functionality for polymerization. | Polyamides or polyimides with enhanced thermal stability. |
| Organic Dyes | Extended aromatic system. | Azo dyes created via diazotization of the amine group. |
| Materials Science | Rigid biphenyl-like structure. | Liquid crystal candidates through functionalization with long alkyl chains. |
| Organic Electronics | Aromatic core for charge transport. | Hole-transporting materials for OLEDs. rsc.org |
Strategies for Scalable Synthesis and Process Intensification
For any chemical compound to find practical application, its synthesis must be scalable, efficient, and safe. nih.gov Future research must address the transition from laboratory-scale synthesis to larger-scale production.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency. frontiersin.org Developing a continuous flow process for the synthesis of this compound would be a major step towards its industrial viability. unimib.itnih.gov This is especially relevant for potentially hazardous reactions or those involving unstable intermediates. acs.org
Process Intensification: This approach focuses on developing dramatically smaller, more efficient, and more sustainable manufacturing processes. numberanalytics.com For this compound, strategies like reactive distillation could potentially combine the reaction and purification steps into a single unit, reducing capital costs and energy consumption. walshmedicalmedia.com
"Numbering-Up" vs. "Scaling-Up": For specialized applications, a "numbering-up" approach using multiple parallel microreactors can increase production capacity without the challenges of traditional scale-up. acs.orgacs.org This modular approach allows for flexible and on-demand production.
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
